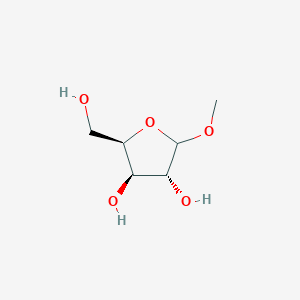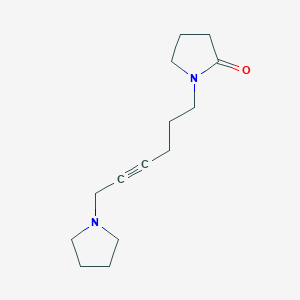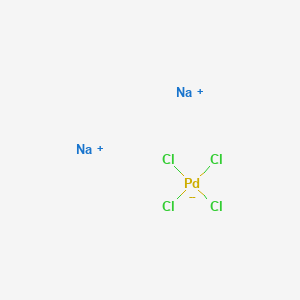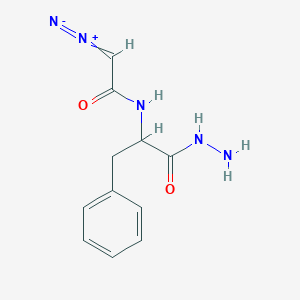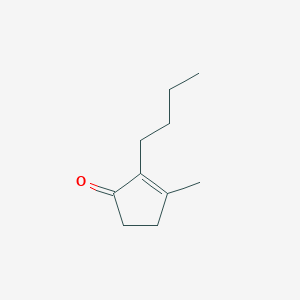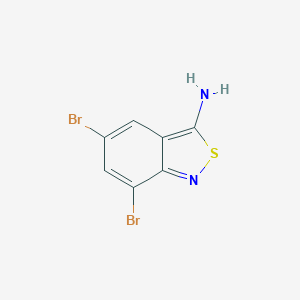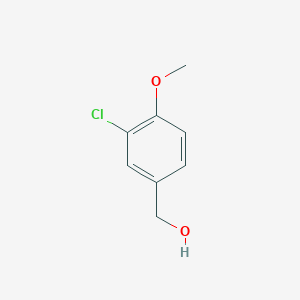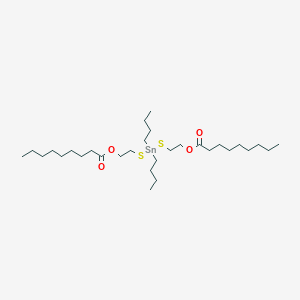
Dibutyltinbis(2-mercaptoethyl nonanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltinbis(2-mercaptoethyl nonanoate) is a chemical compound that belongs to the family of organotin compounds. It is commonly used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of dibutyltinbis(2-mercaptoethyl nonanoate) is not fully understood. However, it is believed to work by disrupting the function of certain enzymes in the body. This can lead to a range of physiological effects, including changes in hormone levels and immune function.
Effets Biochimiques Et Physiologiques
Dibutyltinbis(2-mercaptoethyl nonanoate) has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to cause reproductive toxicity, including reduced fertility and abnormal development of the reproductive organs. It has also been shown to affect immune function, leading to increased susceptibility to infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using dibutyltinbis(2-mercaptoethyl nonanoate) in lab experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a wide range of experiments. However, one limitation is its potential toxicity, which can make it difficult to work with in certain contexts.
Orientations Futures
There are many potential future directions for research on dibutyltinbis(2-mercaptoethyl nonanoate). One area of focus could be on understanding its mechanism of action in more detail, in order to develop safer and more effective alternatives. Another area of research could be on developing new applications for the compound, such as in the production of new types of plastics or anti-fouling agents. Additionally, there is a need for more research on the potential health effects of exposure to dibutyltinbis(2-mercaptoethyl nonanoate) in humans and other organisms.
Méthodes De Synthèse
Dibutyltinbis(2-mercaptoethyl nonanoate) is synthesized by reacting dibutyltin oxide with 2-mercaptoethyl nonanoate in the presence of a catalyst. The reaction takes place at a temperature of around 80-100°C for several hours. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Dibutyltinbis(2-mercaptoethyl nonanoate) has a wide range of applications in scientific research. It is commonly used as a stabilizer in the production of PVC plastics, as well as a catalyst in the synthesis of organic compounds. It is also used in the production of anti-fouling paints, which are used to prevent the growth of marine organisms on ships and other underwater structures.
Propriétés
Numéro CAS |
13467-96-4 |
|---|---|
Nom du produit |
Dibutyltinbis(2-mercaptoethyl nonanoate) |
Formule moléculaire |
C30H60O4S2Sn |
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
2-[dibutyl(2-nonanoyloxyethylsulfanyl)stannyl]sulfanylethyl nonanoate |
InChI |
InChI=1S/2C11H22O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11(12)13-9-10-14;2*1-3-4-2;/h2*14H,2-10H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
RHWTUUYPAFODEH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC |
Autres numéros CAS |
13467-96-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



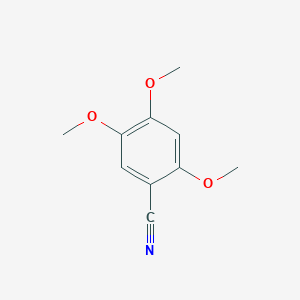
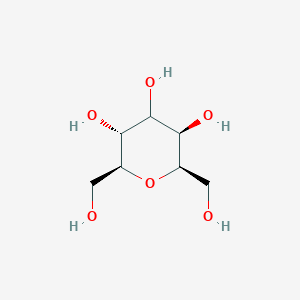
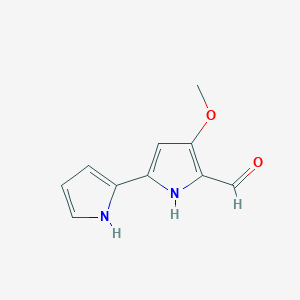
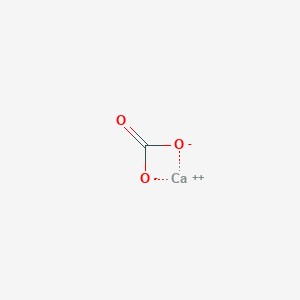
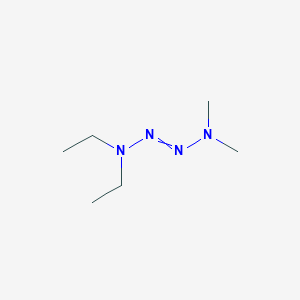
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
